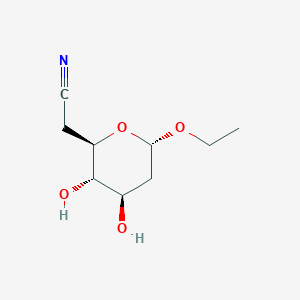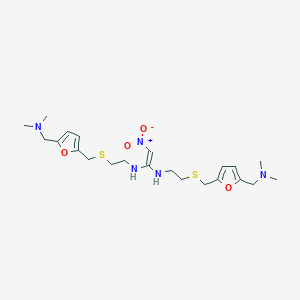
methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano(3,4-d)oxazole-6-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of indenopyrazoles involves a two-step reaction from indanones and phenyl isothiocyanates . Similarly, pyrazolo[1,2-a][1,2,4]triazoles are synthesized via a one-pot reaction of aromatic aldehydes, alkyl acetoacetates, and 4-phenylurazole . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to obtain the desired products.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their chemical properties and biological activities. For instance, the title molecule in paper has a cis-fused bicyclic system with a specific conformation that affects its reactivity. The dihedral angle between the planar atoms of the pyrrolidinone ring and the phenyl ring is a structural feature that can influence the molecule's interactions with other compounds.
Chemical Reactions Analysis
Chemical reactions involving organic compounds can lead to a variety of products depending on the reactants and conditions used. For example, the reaction of 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones with sodium azide produces highly functionalized CF3-1,2,3-triazoles . Understanding the reactivity of functional groups, such as the carboxylate group or the acetyloxy substituents, is essential for predicting the outcome of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the presence of acetyloxy substituents in axial positions and the equatorial position of the carboxylate substituent affect the physical properties of the compound described in paper . These properties can determine the compound's solubility, stability, and suitability for various applications.
Scientific Research Applications
Synthesis and Chemical Properties
- The chemical compound has been utilized in the synthesis of various novel derivatives, particularly in the field of heterocyclic chemistry. For example, it has been used in the synthesis of 1,2,4-triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives, showcasing its versatility in creating complex chemical structures (Kumar & Mashelkar, 2007).
- Additionally, this compound plays a role in the formation of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related thiopyrano-compounds, which are significant in organic synthesis and the study of reaction mechanisms (Scrowston & Shaw, 1976).
Biological Applications
- In the field of medicinal chemistry, compounds related to this structure have been used in the synthesis of novel compounds with potential biological activities. For example, the synthesis of pyrazolo[3,4-d]pyrimidines derivatives has been investigated for their anticancer and anti-5-lipoxygenase agents, highlighting the pharmaceutical importance of this class of compounds (Rahmouni et al., 2016).
Material Science and Other Applications
- In material science, related compounds have been studied for their applications as fluorescent whiteners. The synthesis of 2,4-dihydro-6-methyl-4-phenyl-2-(4-substituted phenyl)pyrazolo[3,4-d]-1,2,3-triazole derivatives showcases the potential use of these compounds in enhancing the brightness of materials (Rangnekar & Tagdiwala, 1986).
properties
IUPAC Name |
methyl (3aR,4R,7aR)-2-methyl-4-[(1S,2R)-1,2,3-triacetyloxypropyl]-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO10/c1-8-19-15-12(26-8)6-13(18(23)24-5)29-17(15)16(28-11(4)22)14(27-10(3)21)7-25-9(2)20/h6,12,14-17H,7H2,1-5H3/t12-,14-,15-,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGHQTDLCDGYEQ-LMHBHQSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2C(O1)C=C(OC2C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@H]2[C@H](O1)C=C(O[C@H]2[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551159 | |
| Record name | Methyl (3alphaR,4R,7aR)-3alpha,7alpha-dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano(3,4-d)oxazole-6-carboxylate | |
CAS RN |
78850-37-0 | |
| Record name | Methyl (3aR,4R,7aR)-3a,7a-dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78850-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano(3,4-d)oxazole-6-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078850370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (3alphaR,4R,7aR)-3alpha,7alpha-dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)
![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)

![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)


